1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid
CAS No.: 1152897-29-4
Cat. No.: VC3377408
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid - 1152897-29-4](/images/structure/VC3377408.png)
Specification
CAS No. | 1152897-29-4 |
---|---|
Molecular Formula | C14H21N3O3 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | 1-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C14H21N3O3/c1-9-12(10(2)16(3)15-9)8-13(18)17-6-4-11(5-7-17)14(19)20/h11H,4-8H2,1-3H3,(H,19,20) |
Standard InChI Key | RZKZZPWUVSZRAG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C)C)CC(=O)N2CCC(CC2)C(=O)O |
Canonical SMILES | CC1=C(C(=NN1C)C)CC(=O)N2CCC(CC2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
1-[2-(Trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid is a complex heterocyclic compound that contains both pyrazole and piperidine ring systems connected through an acetyl linker, with a carboxylic acid functional group attached to the piperidine ring. This compound is cataloged in chemical databases and repositories with specific identifiers that facilitate its traceability and research applications.
Chemical Identifiers
The compound is uniquely identified through several standardized chemical identifiers as detailed in the following table:
Parameter | Value |
---|---|
Chemical Name | 1-[2-(Trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid |
CAS Registry Number | 1152897-29-4 |
Molecular Formula | C₁₄H₂₁N₃O₃ |
Molecular Weight | 279.33 g/mol |
MDL Number | MFCD13554584 |
Physical and Chemical Properties
The physical and chemical properties of 1-[2-(Trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid are determined by its molecular structure, functional groups, and the interaction between these elements. Understanding these properties is crucial for developing methods for its synthesis, purification, analysis, and potential applications.
Physical Properties
While specific empirical data on the physical properties of this compound is limited in the available literature, several properties can be inferred based on its structure:
Property | Expected Value/Characteristic |
---|---|
Appearance | Likely a white to off-white crystalline solid |
Solubility | Likely soluble in polar organic solvents (methanol, ethanol, DMSO, DMF); partially soluble in water due to carboxylic acid group |
Melting Point | Not empirically determined in available data |
Boiling Point | Likely decomposes before boiling |
LogP | Expected to be moderately lipophilic due to trimethyl-pyrazole moiety balanced by carboxylic acid |
The carboxylic acid functionality would confer acidic properties to the molecule, making it likely to ionize in aqueous solutions at physiological pH. The piperidine nitrogen, being acylated, would have significantly reduced basicity compared to a secondary amine.
Chemical Reactivity
The chemical reactivity of this compound is determined by its functional groups:
-
The carboxylic acid group can participate in acid-base reactions, form salts with bases, and undergo esterification, amidation, and reduction reactions.
-
The carbonyl group in the acetyl linker can potentially undergo nucleophilic addition reactions.
-
The pyrazole ring, being electron-rich, may participate in electrophilic aromatic substitution reactions, although its reactivity is modified by the trimethyl substitution.
These reactive sites make the compound versatile for chemical modifications that might alter its physicochemical properties or biological activity.
Analytical Characterization
Comprehensive characterization of 1-[2-(Trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid would require multiple analytical techniques to confirm its identity, assess its purity, and determine its physicochemical properties.
Spectroscopic Characterization
Spectroscopic methods would provide structural confirmation:
-
Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for:
-
Trimethyl groups on the pyrazole ring
-
Pyrazole C-H proton
-
Methylene protons of the acetyl linker
-
Piperidine ring protons
-
Carboxylic acid proton (exchangeable)
-
-
Infrared (IR) spectroscopy would show characteristic absorption bands for:
-
Carboxylic acid O-H stretch (~3300-2500 cm⁻¹)
-
Carboxylic acid C=O stretch (~1700 cm⁻¹)
-
Amide C=O stretch (~1650 cm⁻¹)
-
C-N stretching vibrations
-
-
Mass Spectrometry would confirm the molecular weight and provide fragmentation pattern for structural elucidation. High-resolution mass spectrometry would be particularly valuable for confirming the molecular formula.
Chromatographic Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) would be appropriate for analysis of this compound, similar to the methods described for related compounds. A suitable chromatographic method might employ:
-
C18 column (e.g., Hypersil Gold, 100 mm × 2.1 mm, 1.9 μm particle size)
-
Mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
-
Gradient elution for optimal separation
The exact chromatographic conditions would need to be optimized for this specific compound.
Comparable Compounds and Structure-Activity Relationships
Understanding the relationship between 1-[2-(Trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid and structurally related compounds can provide insights into its potential properties and applications.
Related Piperidine-4-carboxylic Acid Derivatives
The 4-(1,2,4-Triazol-1-yl)piperidine-4-carboxylic acid compound (CAS: 168491035) shares the piperidine-4-carboxylic acid motif but differs in having a triazole substituent directly attached to the piperidine ring rather than through an acetyl linker . This structural difference would likely result in:
-
Different spatial arrangement of the heterocyclic substituent relative to the carboxylic acid
-
Different electronic properties due to the direct attachment of the heterocycle
-
Potentially different biological target interactions
The molecular weight of this related compound (196.21 g/mol) is lower than that of 1-[2-(Trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid (279.33 g/mol), which would affect its physicochemical properties such as lipophilicity and permeability .
Piperidine Carbamate Derivatives
Another related structural class is exemplified by compounds like Piperidine-1-carboxylic acid derivatives, which contain the piperidine scaffold but with different functional group arrangements . These compounds might share some pharmacophoric elements with 1-[2-(Trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid but would exhibit distinct chemical reactivity and biological activity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume